p-Butoxybenzylamine hydrochloride chemical properties
p-Butoxybenzylamine hydrochloride chemical properties
An In-depth Technical Guide to p-Butoxybenzylamine Hydrochloride: Properties, Synthesis, and Applications
Introduction
p-Butoxybenzylamine hydrochloride (CAS No: 59528-29-9) is a primary amine salt that serves as a valuable building block in organic synthesis.[1][2] Structurally, it features a benzylamine core functionalized with a butoxy group at the para position of the benzene ring. This unique combination of a reactive primary amine, a hydrophobic butoxy chain, and an aromatic ring makes it a versatile intermediate for the synthesis of a diverse range of more complex molecules, particularly within the pharmaceutical and materials science sectors. The hydrochloride salt form enhances the compound's stability and improves its handling characteristics, making it more amenable to various reaction conditions compared to the free base. This guide provides a comprehensive overview of its chemical properties, synthetic routes, reactivity, and potential applications, aimed at researchers and professionals in chemical and drug development.
Physicochemical and Structural Properties
The fundamental properties of p-Butoxybenzylamine hydrochloride are crucial for its application in synthesis, dictating its solubility, reactivity, and analytical behavior. Key identifying and physical properties are summarized below.
| Property | Value | Source |
| Chemical Name | (4-Butoxyphenyl)methanamine hydrochloride | [2] |
| Synonyms | p-Butoxybenzylamine HCl; 4-Butoxybenzylamine hydrochloride | [2] |
| CAS Number | 59528-29-9 | [1] |
| Molecular Formula | C₁₁H₁₈ClNO | [1][2] |
| Molecular Weight | 215.72 g/mol | [1][2] |
| Appearance | White to off-white solid (typical for amine salts) | Inferred |
| LogP | 2.30 | [2] |
| Solubility | Soluble in water and polar organic solvents like methanol and ethanol | [3] |
Synthesis and Manufacturing
While specific industrial manufacturing protocols for p-Butoxybenzylamine hydrochloride are proprietary, its synthesis can be logically deduced from established organic chemistry transformations. A common and efficient route involves the reductive amination of 4-butoxybenzaldehyde. This method is advantageous due to the commercial availability of the starting aldehyde and the high yields typically associated with this reaction.
The general synthetic workflow is as follows:
-
Imine Formation: 4-Butoxybenzaldehyde is reacted with an ammonia source (such as ammonia, ammonium acetate, or hydroxylamine) to form the corresponding imine or oxime intermediate.
-
Reduction: The intermediate is then reduced to the primary amine. Common reducing agents for this step include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or catalytic hydrogenation (H₂/Pd-C).
-
Salt Formation: The resulting p-butoxybenzylamine (free base) is isolated and subsequently treated with a solution of hydrochloric acid (HCl) in a suitable solvent, such as diethyl ether or isopropanol, to precipitate the stable hydrochloride salt.
Caption: Proposed synthetic workflow for p-Butoxybenzylamine hydrochloride.
Chemical Reactivity and Synthetic Applications
The synthetic utility of p-Butoxybenzylamine hydrochloride stems from the reactivity of its primary amine group. After neutralization to release the free base, the amine can participate in a wide array of chemical reactions.
1. Nucleophilic Substitution and Acylation: The primary amine is a potent nucleophile, readily reacting with electrophiles. It can be acylated by acid chlorides or anhydrides to form amides, or react with sulfonyl chlorides to produce sulfonamides. These reactions are fundamental for building molecular complexity.
2. Condensation Reactions: It can undergo condensation with aldehydes and ketones to form Schiff bases (imines). These imines are versatile intermediates themselves, susceptible to reduction to form secondary amines or attack by nucleophiles. Such reactions are pivotal in the synthesis of various heterocyclic structures.[4]
3. Application as a Building Block for Heterocycles: Primary amines containing an adjacent aromatic ring are key precursors for nitrogen-containing heterocycles, which are prominent scaffolds in medicinal chemistry.[5] For instance, derivatives of benzylamines are used in multi-step syntheses to create frameworks like quinolines, benzodiazepines, and other pharmacologically relevant structures.
Exemplary Protocol: Synthesis of N-(4-Butoxybenzyl)acetamide
This protocol details a standard N-acylation reaction, a common application for p-butoxybenzylamine.
Materials:
-
p-Butoxybenzylamine hydrochloride
-
Triethylamine (TEA) or another non-nucleophilic base
-
Acetyl chloride or Acetic anhydride
-
Dichloromethane (DCM) as solvent
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Neutralization: Suspend p-Butoxybenzylamine hydrochloride (1.0 eq) in DCM in a round-bottom flask equipped with a magnetic stirrer.
-
Add triethylamine (1.1 eq) dropwise at room temperature to neutralize the hydrochloride and liberate the free amine. Stir for 15-20 minutes.
-
Acylation: Cool the mixture to 0 °C in an ice bath. Add acetyl chloride (1.05 eq) dropwise. The reaction is exothermic.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Workup: Quench the reaction by adding saturated NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the pure N-(4-butoxybenzyl)acetamide.
Caption: Experimental workflow for a typical N-acylation reaction.
Potential in Pharmacological Research
While there is limited published data on the specific biological activity of p-Butoxybenzylamine hydrochloride itself, its structural motifs are present in molecules of significant pharmacological interest. Benzylamine derivatives are integral to many drug scaffolds. For example, research into carbazole derivatives featuring a benzylamino-butoxy chain has revealed promising antimicrobial activity against both bacteria and fungi.[6] Furthermore, the broader class of alkoxyamine derivatives has applications in creating modified biomolecules and as reagents in drug discovery.[4] The presence of the butoxy group can enhance lipophilicity, a key parameter influencing a drug candidate's pharmacokinetic profile (ADME - Absorption, Distribution, Metabolism, and Excretion). Therefore, p-Butoxybenzylamine hydrochloride represents a valuable starting point for medicinal chemists exploring new therapeutic agents.
Analytical Characterization
The purity and identity of p-Butoxybenzylamine hydrochloride are typically confirmed using a suite of standard analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): HPLC is a primary method for assessing the purity of the compound. A reverse-phase column, such as a C18, is commonly used with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile or methanol. Separation of p-Butoxybenzylamine hydrochloride on a Newcrom R1 column has been specifically noted.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure. The ¹H NMR spectrum would be expected to show characteristic signals for the aromatic protons, the benzylic methylene (CH₂) protons, the protons of the butoxy chain, and the amine protons.
-
Mass Spectrometry (MS): MS provides the molecular weight of the parent ion (the free base), confirming the molecular formula.
-
Infrared (IR) Spectroscopy: IR spectroscopy can identify key functional groups, such as the N-H stretches of the ammonium salt and the C-O stretch of the ether linkage.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling p-Butoxybenzylamine hydrochloride. Safety data for closely related compounds, such as benzylamine hydrochloride, indicate that it may cause skin and eye irritation.[3][7] It is also noted as being moisture-sensitive.[3]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[3]
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[7] Avoid contact with skin and eyes.[7]
-
Storage: Store in a tightly sealed container in a cool, dry place, away from moisture and incompatible materials like strong oxidizing agents.[3]
-
First Aid: In case of eye or skin contact, rinse immediately with plenty of water for at least 15 minutes and seek medical attention.[3] If inhaled, move to fresh air.[3] If swallowed, rinse mouth with water and seek immediate medical attention.[3]
Conclusion
p-Butoxybenzylamine hydrochloride is a synthetically useful and versatile chemical intermediate. Its value lies in the predictable reactivity of its primary amine function, which allows for its incorporation into a wide variety of molecular structures through reactions like acylation, alkylation, and condensation. While not extensively studied for its own biological properties, its structural features make it an attractive building block for the discovery of new therapeutic agents and functional materials. Proper handling and a solid understanding of its chemical properties are key to leveraging its full potential in research and development.
References
- CN101704755A - Method for preparing p-tert-butylbenzylamine - Google P
-
p-butoxybenzylamine hydrochloride,(CAS# 59528-29-9) - Sinfoo Biotech. (URL: [Link])
-
p-Butoxybenzylamine hydrochloride - SIELC Technologies. (URL: [Link])
-
(PDF) Antimicrobial Activity and Toxicity of Newly Synthesized 4-[4-(benzylamino)butoxy]-9H-carbazole Derivatives - ResearchGate. (URL: [Link])
-
Process Improvement for the Continuous Synthesis of N-Benzylhydroxylamine Hydrochloride - MDPI. (URL: [Link])
-
Rapid synthesis of alkoxyamine hydrochloride derivatives from alkyl bromide and N,N'-di-tert-butoxycarbonylhydroxylamine ((Boc)2NOH) - PMC - NIH. (URL: [Link])
Sources
- 1. p-butoxybenzylamine hydrochloride,(CAS# 59528-29-9)|Sinfoo BIOCHEM [sinfoobiotech.com]
- 2. p-Butoxybenzylamine hydrochloride | SIELC Technologies [sielc.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. Rapid synthesis of alkoxyamine hydrochloride derivatives from alkyl bromide and N,N’-di-tert-butoxycarbonylhydroxylamine ((Boc)2NOH) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. pfaltzandbauer.com [pfaltzandbauer.com]
